Phosphorus chloride difluoride
Description
Significance of PClF2 within Halogenated Phosphorus Compounds
The significance of phosphorus chloride difluoride stems from its nature as a mixed halide of phosphorus(III). Unlike the more common trihalides PCl₃ and PF₃, PClF₂ possesses a unique combination of bonds with differing electronegativity, which influences its reactivity and potential applications. vedantu.comaskiitians.com It serves as a valuable intermediate in the synthesis of more complex organophosphorus compounds. ontosight.ai
Phosphorus(III) halides are fundamental reagents in chemistry. wikipedia.org For instance, phosphorus trichloride (B1173362) is a major industrial chemical used as a starting material for a wide range of phosphorus compounds. wikipedia.orgrsc.orgchemistryworld.com Phosphorus trifluoride is recognized for its role as a ligand in coordination chemistry, with properties that resemble carbon monoxide. wikipedia.org PClF₂ shares characteristics with both, acting as a versatile building block. Its reactivity allows for the selective introduction of both chlorine and fluorine into a molecule, a feature not possible with single-halogen species.
The properties of mixed phosphorus halides like PClF₂ are a subject of study to understand their thermodynamic characteristics and critical constants. iaea.org These studies provide essential data for their application in various chemical syntheses. The ability of PClF₂ to act as a ligand in coordination complexes further broadens its utility in inorganic and organometallic chemistry. ontosight.aiwikipedia.org The bonding in such complexes can range from covalent to ionic, and ligands like PClF₂ play a crucial role in dictating the reactivity of the central metal atom. wikipedia.orglibretexts.org
Table 1: Comparison of Physical Properties of Selected Phosphorus(III) Halides
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Phosphorus Trifluoride | PF₃ | 87.97 | -101.8 |
| This compound | PClF₂ | 104.42 | -47.3 |
| Phosphorus Dichloride Fluoride (B91410) | PCl₂F | 120.88 | -14.6 |
| Phosphorus Trichloride | PCl₃ | 137.33 | 76.1 |
This table presents a comparison of the molar mass and boiling points of PClF₂ and related phosphorus(III) halides, illustrating the effect of halogen substitution on their physical properties.
Historical Development of Synthetic Routes to Halogenated Phosphines and their Derivatives
The synthesis of halogenated phosphines has a rich history, with chemists developing various methods to create these versatile reagents. The first phosphorus halide, phosphorus pentachloride (PCl₅), was described in 1808. mdpi.com The synthesis of phosphorus trichloride (PCl₃) followed, becoming a key precursor for many other phosphorus compounds. rsc.org
One of the primary methods for synthesizing fluorinated phosphines, including PClF₂, involves halogen exchange reactions. A common approach is the fluorination of phosphorus trichloride (PCl₃) using a fluorinating agent. acs.org Historically, antimony trifluoride (SbF₃) has been a widely used reagent for this purpose. The reaction between PCl₃ and SbF₃ can yield a mixture of fluorinated products, including PClF₂, PCl₂F, and PF₃, which can then be separated.
Another significant historical approach to forming carbon-phosphorus bonds, essential for creating organophosphorus compounds from halophosphines, is the reaction of organometallic reagents with halophosphines. nih.govbeilstein-journals.org This method involves the displacement of a halogen atom from the phosphorus by an organometallic compound. nih.gov
The development of synthetic routes has also been driven by the need for chiral phosphines, which are important as ligands in asymmetric catalysis. nih.gov While accessing asymmetric phosphines through nucleophilic substitution can be challenging due to the limited availability of unsymmetrical halophosphines, various methods have been developed to overcome this. nih.gov
Table 2: Key Historical Synthetic Approaches to Halogenated Phosphines
| Method | Reactants | Product Type | Significance |
| Halogen Exchange | PCl₃ + Fluorinating Agent (e.g., SbF₃) | Mixed Halophosphines (e.g., PClF₂) | A primary route to fluorinated phosphines. |
| Organometallic Reaction | Halophosphine + Organometallic Reagent | Organophosphines | A fundamental method for creating C-P bonds. nih.govbeilstein-journals.org |
| Reduction of Phosphine (B1218219) Oxides | Phosphine Oxide + Reducing Agent | Phosphines | A method to regenerate phosphines from their oxidized forms. beilstein-journals.org |
This table summarizes some of the foundational synthetic methods that have been historically important in the preparation of halogenated phosphines and their derivatives.
Overview of Current Research Landscape and Key Challenges for PClF2 Chemistry
The current research landscape for this compound and related halogenated phosphines is diverse, with a significant focus on sustainable and efficient synthetic methods. thecalculatedchemist.com A major trend in modern chemistry is the development of "green chemistry" processes that minimize waste and environmental impact. thecalculatedchemist.com For phosphorus chemistry, this includes finding alternatives to traditional methods that often generate significant waste. rsc.org
One of the key challenges in PClF₂ chemistry is the selective synthesis and reaction of this mixed halide. The presence of two different halogens can lead to a mixture of products in subsequent reactions. Recent advancements in catalysis, including photoredox catalysis, are being explored to achieve more controlled and selective transformations of halophosphines. nih.gov Visible light-induced activation of halophosphines offers a sustainable route to various phosphorus-based synthons. nih.gov
PClF₂ and its derivatives continue to be of interest as ligands in coordination chemistry. ontosight.aiwikipedia.org The electronic properties of the phosphine ligand can be tuned by the substituents, which in turn influences the properties and reactivity of the resulting metal complex. The development of new ligands for catalysis is a major driver of research in this area. nih.gov
Another area of active research is the use of fluorinated compounds in various fields, including materials science and pharmaceuticals. ontosight.airsc.org The unique properties imparted by fluorine atoms make fluorinated building blocks like PClF₂ valuable. The development of new fluorination and difluoromethylation methods is an ongoing effort. rsc.org Recently, phosphorus fluoride exchange (PFEx) has emerged as a form of click chemistry for creating P-O and P-N bonds from P-F compounds. nih.govresearchgate.net
Table 3: Current Research Focus and Challenges in PClF₂ Chemistry
| Research Area | Key Focus | Associated Challenges |
| Sustainable Synthesis | Developing greener and more atom-economical routes to PClF₂ and its derivatives. thecalculatedchemist.com | Reducing waste from traditional methods and avoiding hazardous reagents. rsc.org |
| Selective Reactivity | Controlling the selective reaction of the P-Cl versus the P-F bond. | Achieving high selectivity to avoid product mixtures. |
| Catalysis | Utilizing PClF₂ as a precursor for novel phosphine ligands in catalysis. nih.gov | Designing ligands with specific electronic and steric properties for desired catalytic activity. |
| Fluorination Chemistry | Employing PClF₂ as a synthon for introducing fluorine into organic molecules. rsc.org | Developing mild and selective fluorination methods. |
| Coordination Chemistry | Investigating the coordination behavior of PClF₂ with various metal centers. ontosight.aiwikipedia.org | Understanding the electronic and steric effects of the mixed halide ligand on complex stability and reactivity. |
This table outlines the primary areas of current research involving PClF₂ and highlights the main scientific and technical challenges that researchers are working to address.
Structure
3D Structure
Properties
CAS No. |
14335-40-1 |
|---|---|
Molecular Formula |
ClF2P |
Molecular Weight |
104.42 g/mol |
IUPAC Name |
chloro(difluoro)phosphane |
InChI |
InChI=1S/ClF2P/c1-4(2)3 |
InChI Key |
AENDXYYGTYFGOX-UHFFFAOYSA-N |
Canonical SMILES |
FP(F)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Phosphorus Chloride Difluoride Pclf2 and Its Precursors
Optimized Laboratory-Scale Syntheses of PClF₂
The laboratory synthesis of PClF₂ is primarily achieved through carefully controlled halogen exchange reactions, starting from more common phosphorus trihalides. The principal challenge lies in preventing the reaction from proceeding to the thermodynamically stable phosphorus trifluoride (PF₃) or resulting in a difficult-to-separate mixture of all possible chlorofluorophosphines (PCl₃, PCl₂F, PClF₂, PF₃).
The most common route to PClF₂ involves the partial fluorination of phosphorus trichloride (B1173362) (PCl₃). This is typically accomplished using a fluorinating agent that is milder than those used to produce PF₃. The Swarts reaction, which traditionally uses antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅), is a classic method applicable here. unacademy.combyjus.com The reaction involves a stepwise replacement of chlorine atoms with fluorine. By carefully controlling the stoichiometry and reaction conditions (e.g., temperature and pressure), the formation of PClF₂ can be favored, though a mixture of products is common.
Another direct halogen exchange method involves the redistribution or disproportionation reaction between phosphorus trichloride and phosphorus trifluoride. scribd.com When PCl₃ and PF₃ are mixed, they undergo halogen scrambling to form an equilibrium mixture containing PCl₂F and PClF₂. scribd.com The final composition of the mixture is dependent on the initial ratio of reactants and the conditions under which equilibrium is established.
| Starting Material(s) | Primary Reagent | Reaction Type | Typical Products |
|---|---|---|---|
| PCl₃ | SbF₃ (with SbCl₅ catalyst) | Swarts Reaction (Partial Fluorination) | Mixture of PCl₃, PCl₂F, PClF₂, PF₃ |
| PCl₃ and PF₃ | None (Thermal) | Halogen Redistribution | Equilibrium mixture of PCl₃, PCl₂F, PClF₂, PF₃ |
Beyond classical halogen exchange, PClF₂ has been observed to form from the decomposition of more complex precursors. For instance, research into weakly coordinating anions has shown that adducts such as Cl₂P–F–Al(ORᶠ)₃ can be formed, which subsequently decompose to yield PClF₂ among other products. While not a direct preparative route, this demonstrates a novel conversion pathway from a derivatized precursor.
Furthermore, PClF₂ itself serves as a precursor in specialized syntheses. It has been used with reagents like n-butyllithium (n-BuLi) to prepare specific fluorophosphines, highlighting its utility as a reactive building block in organophosphorus chemistry. bris.ac.uk
Stereoselective Synthesis Approaches for Chiral PClF₂ Derivatives (if applicable)
The PClF₂ molecule itself is achiral. A chiral derivative would require a structure where the phosphorus atom is a stereocenter, such as in a hypothetical molecule with the general formula R-P(F)Cl. The field of P-chirogenic compounds, those with a phosphorus stereocenter, is well-developed, particularly for phosphines used as ligands in asymmetric catalysis. bohrium.comrug.nl
Synthesizing enantiopure P-chirogenic compounds is challenging. P-stereogenic chlorophosphines are known to racemize readily at room temperature. beilstein-journals.org A common strategy to overcome this instability is the formation of phosphine-borane complexes, which are configurationally stable. beilstein-journals.org These stable chiral complexes can then be used as building blocks for further stereoselective reactions. beilstein-journals.org
While the principles and methods for creating P-chiral centers exist, specific academic reports on the stereoselective synthesis of chiral PClF₂ derivatives are not prominent. The facile nature of halogen disproportionation for simple fluorophosphines would present a significant challenge to isolating a specific chiral PClF₂ derivative. bris.ac.uk Therefore, while theoretically plausible using techniques like borane (B79455) protection, this area remains a specialized niche rather than a widely reported synthetic approach.
Mechanistic Insights into PClF₂ Formation Pathways
Two primary mechanisms govern the formation and interconversion of phosphorus chlorofluorides.
Halogen Exchange Mechanism : In reactions like the Swarts reaction, the formation of PClF₂ from PCl₃ is believed to occur via a stepwise nucleophilic substitution at the phosphorus center. nih.gov The fluoride (B91410) from the metallic fluorinating agent (e.g., SbF₃) attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion, which then associates with the metal cation. unacademy.combyjus.com This process can occur sequentially to replace one, two, or all three chlorine atoms.
Disproportionation (Dismutation) Mechanism : Simple fluorophosphines and chlorofluorophosphines are known to be unstable with respect to disproportionation. bris.ac.uk This is a thermodynamically driven process where mixed-halide species redistribute their halogen atoms to form a statistical mixture of all possible combinations. For example, two molecules of PCl₂F can redistribute to form one molecule of PCl₃ and one of PClF₂. These reversible equilibria (e.g., PCl₃ + PF₃ ⇌ PCl₂F + PClF₂) are a defining feature of phosphorus(III) chlorofluoride chemistry and represent a significant mechanistic pathway for the formation of PClF₂ in any reaction mixture containing other chlorofluorophosphines. scribd.com
Scale-Up Considerations and Process Intensification in PClF₂ Synthesis (if academic research covers this)
Specific academic literature detailing the large-scale industrial production or process intensification for PClF₂ is scarce. This is common for highly reactive and toxic specialty gases with limited bulk commercial applications. However, general principles of chemical engineering and process intensification can be applied to conceptualize a potential scale-up strategy.
Conventional scale-up of batch reactions involving hazardous materials can be problematic. An alternative and more modern approach involves the use of continuous flow chemistry. rsc.org The synthesis of PClF₂ could be amenable to a flow process, where, for example, gaseous or liquid PCl₃ is passed through a heated packed-bed reactor containing a solid fluorinating agent like zinc fluoride (ZnF₂) or antimony trifluoride (SbF₃).
The potential advantages of such a flow process include:
Enhanced Safety : The small reactor volume at any given time minimizes the inventory of hazardous material.
Superior Heat Transfer : The high surface-area-to-volume ratio allows for efficient control of reaction exotherms. rsc.org
Process Control : Precise control over residence time, temperature, and stoichiometry can be used to optimize the yield of the desired PClF₂ and minimize the formation of byproducts.
Simplified Scale-Up : Increasing production capacity can often be achieved by "numbering-up"—running multiple reactors in parallel—or by extending the operation time, rather than re-engineering a larger, more complex batch reactor. rsc.org
This approach aligns with green chemistry principles by potentially improving efficiency and safety, representing a logical direction for any future efforts in the scale-up of PClF₂ synthesis. rsc.org
Fundamental Reactivity and Mechanistic Investigations of Phosphorus Chloride Difluoride Pclf2
Nucleophilic Substitution Reactions at the Phosphorus Center
Nucleophilic substitution at a phosphorus(III) center, such as the one in PClF2, is a fundamental reaction type. The mechanism can generally proceed through two primary pathways: a concerted, single-step process (SN2-like) or a two-step addition-elimination process involving a temporary, higher-coordinate intermediate.
Electrophilic Reactivity of PClF2
The phosphorus atom in PClF2 is electron-deficient due to the high electronegativity of the attached fluorine and chlorine atoms, making it an electrophilic center. It would be expected to react with nucleophiles, as discussed above. Additionally, the lone pair of electrons on the phosphorus atom allows it to act as a Lewis base or a nucleophile itself, for example, in reactions with strong electrophiles or oxidizing agents. However, specific documented examples of reactions where PClF2 functions purely as an electrophile being attacked by a reagent are not detailed in the surveyed literature.
Oxidative Addition and Reductive Elimination Processes Involving PClF2
Oxidative addition is a key step in organometallic chemistry where a metal complex inserts into a covalent bond (like a P-Cl bond), increasing the metal's oxidation state and coordination number. researchgate.netfu-berlin.de The reverse process is reductive elimination. fu-berlin.de A potential reaction could involve a low-valent metal complex oxidatively adding the P-Cl bond of PClF2 to form a metal complex containing both phosphido (-PF2) and chloro ligands. Such reactions are crucial for the synthesis of new organometallic compounds and catalysts. Despite the fundamental importance of such processes, specific instances of PClF2 undergoing oxidative addition to a transition metal center are not reported in the available scientific literature.
Radical Reactions and Their Role in PClF2 Chemistry
Phosphorus-centered radicals can be generated through various methods, including the photolysis of phosphorus-halogen bonds. science.gov UV irradiation of PClF2 could potentially lead to the homolytic cleavage of the weaker P-Cl bond to generate a difluorophosphinyl radical (•PF2) and a chlorine radical (•Cl). These highly reactive radical species could then participate in various subsequent reactions, such as addition to unsaturated bonds or hydrogen abstraction. The detection and characterization of such radicals would typically be accomplished using techniques like Electron Spin Resonance (ESR) spectroscopy. While ESR studies of related phosphorus radical anions have been conducted, specific research detailing the generation and subsequent reactivity of radicals derived from PClF2 is not present in the reviewed sources.
Phosphorus Fluoride (B91410) Exchange (PFEx) Reactions in PClF₂ Analogs and Related Systems
While specific research on Phosphorus Fluoride Exchange (PFEx) in trivalent PClF₂ is not extensively detailed, the principles of this reaction can be understood by examining its analogs in pentavalent phosphorus (P(V)) systems. PFEx has emerged as a significant advancement in connective "click chemistry," a class of reactions known for their reliability, high yield, and simple reaction conditions. nih.gov This methodology is inspired by nature's use of phosphate connectors and focuses on the catalytic exchange of P-F bonds with nucleophiles to create stable, tetrahedral P(V)-O and P(V)-N linkages. nist.govchemrxiv.org
The core of PFEx reactivity lies in the controlled activation of the stable P-F bond. In compounds containing both chlorine and fluorine attached to phosphorus, the P-Cl bond is inherently more reactive towards nucleophiles and hydrolysis. nih.gov However, the P-F bond can be activated towards exchange with nucleophiles through catalysis, often employing a Lewis base such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov
Studies on P(V)-F hubs demonstrate that their reactivity profile surpasses that of their P(V)-Cl counterparts in terms of both reaction rate and performance, qualifying PFEx as a highly efficient click reaction. nih.govnist.gov When compared directly, control reactions using analogous phosphorus dichlorides often result in complex mixtures of products, whereas PFEx provides clean, high-yielding conversions to the desired multidimensional products. nist.gov This superior performance is attributed to the unique reactivity window of the P-F bond which, while stable, can be selectively activated by an appropriate catalyst. chemrxiv.org
The mechanism facilitates the coupling of P(V)-F compounds with a variety of nucleophiles, including aryl alcohols, alkyl alcohols, and amines. nih.gov For substrates that contain multiple P-F bonds, selective and serial exchange reactions can be achieved by carefully choosing the catalyst, allowing for the deliberate and controlled construction of complex molecules. nih.govchemrxiv.org This methodology has proven effective for creating a diverse range of organophosphorus compounds. chemrxiv.org
Reaction Kinetics and Thermodynamic Analyses of PClF₂ Transformations
The transformations of Phosphorus chloride difluoride are governed by fundamental kinetic and thermodynamic principles. While specific experimental kinetic data for PClF₂ reactions are not extensively published, analysis of bond energies and the study of related compounds provide insight into the thermodynamics and likely kinetic behavior of its reactions.
Thermodynamic Considerations
The feasibility of chemical transformations involving PClF₂ is largely dictated by the thermodynamics of bond breaking and bond formation. The key bonds in the molecule are the P-F and P-Cl bonds. The P-Cl bond is significantly weaker and thus more reactive than the P-F bond. The bond dissociation energy (BDE) for a typical P-Cl bond is approximately 331 kJ/mol. nih.gov This value can be compared to other phosphorus-halogen bonds to predict the thermodynamic favorability of exchange reactions.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
|---|---|
| P-F | 490 |
| P-Cl | 331 nih.gov |
| P-Br | 264 |
| P-I | 184 |
This table presents generalized average bond energies for context; actual values in PClF₂ may vary.
The data indicates that reactions involving the cleavage of the P-Cl bond are thermodynamically more favorable than those requiring P-F bond cleavage. Consequently, in substitution reactions, the chlorine atom is expected to be the preferred leaving group.
Reaction Kinetics
The rates of PClF₂ transformations, such as hydrolysis and halogen exchange, are critical to understanding its chemical behavior.
Hydrolysis: The hydrolysis of phosphorus halides is a common reaction. For mixed halides like PClF₂, the reaction is expected to proceed stepwise. Given the weaker P-Cl bond, the initial and rate-determining step would likely be the nucleophilic attack by water at the phosphorus center leading to the displacement of the chloride ion. The subsequent hydrolysis of the P-F bonds would be significantly slower. The kinetics of such reactions are often studied by monitoring the reaction progress under pseudo-first-order conditions to determine rate constants and activation energies from Arrhenius plots. nih.gov The rate is also typically sensitive to pH. nih.gov
Halogen Exchange: Halogen exchange reactions are fundamental in organometallic and inorganic chemistry. In reactions with other halide sources, the exchange rate typically follows the trend of the leaving group's stability, which for halides is I > Br > Cl > F. wikipedia.org Therefore, converting PClF₂ to PCl₂F or PCl₃ via exchange with a chloride source is kinetically plausible, while converting it to PF₃ would require a more reactive fluorinating agent and more forcing conditions. The mechanism for such exchanges can be complex, sometimes involving the formation of an intermediate "ate-complex" where the incoming nucleophile coordinates to the central phosphorus atom before the leaving group is expelled. pku.edu.cnharvard.edu These reactions are generally under kinetic, rather than thermodynamic, control. wikipedia.org
Advanced Spectroscopic and Diffraction Based Structural and Conformational Analysis of Pclf2
High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a primary tool for elucidating the precise electronic and structural environment of nuclei within a molecule. chemguide.co.uklibretexts.orgrsc.org For PClF2, multinuclear NMR, observing ³¹P, ¹⁹F, and ³⁵/³⁷Cl nuclei, offers detailed information on the molecular framework.
Spin-spin coupling constants (J-values) in high-resolution NMR spectra provide through-bond connectivity and geometric information. pages.dev In PClF2, the key coupling constants are between the phosphorus and fluorine nuclei (¹J(P-F)) and, to a lesser extent, the phosphorus and chlorine nuclei (¹J(P-Cl)).
¹J(P-F) Coupling: The interaction between the spin-active nuclei ³¹P (I=1/2) and ¹⁹F (I=1/2) results in significant and easily observable splitting. The ³¹P NMR spectrum is expected to appear as a triplet, as the phosphorus nucleus is coupled to two equivalent fluorine atoms. Conversely, the ¹⁹F NMR spectrum would show a doublet due to coupling with the single phosphorus nucleus. The magnitude of the ¹J(P-F) coupling constant is directly related to the s-character of the P-F bond and the bond angle, providing critical data on the molecule's geometry and the nature of the phosphorus-fluorine bond.
¹J(P-Cl) Coupling: While both common chlorine isotopes (³⁵Cl and ³⁷Cl) are NMR-active, they are quadrupolar nuclei, which often leads to broad signals and makes the resolution of coupling constants difficult. However, if resolved, the ¹J(P-Cl) coupling constant would offer valuable information about the electronic character and strength of the phosphorus-chlorine bond.
Table 1: Predicted NMR Splitting Patterns for PClF₂
| Observed Nucleus | Coupling Partner(s) | Predicted Splitting Pattern | Information Gained |
|---|---|---|---|
| ³¹P | Two ¹⁹F nuclei | Triplet | Confirms connectivity to two F atoms; ¹J(P-F) value relates to P-F bond character. |
| ¹⁹F | One ³¹P nucleus | Doublet | Confirms connectivity to one P atom; ¹J(P-F) value provides geometric and electronic data. |
| ³⁵Cl / ³⁷Cl | One ³¹P nucleus | Broad singlet (typically) | Observation of splitting is rare but would yield ¹J(P-Cl) data on the P-Cl bond. |
While solution-state NMR provides an average, isotropic chemical shift, the electronic environment around a nucleus is inherently three-dimensional and anisotropic. libretexts.org The magnetic shielding of a nucleus is more accurately described by a second-rank tensor. nih.govq-chem.commriquestions.com This chemical shift anisotropy (CSA) is a crucial parameter for understanding the electronic structure, particularly in the solid state or via computational methods. q-chem.comnih.gov
For a molecule like PClF2 with C₂ᵥ symmetry, the electron distribution around the central phosphorus atom is not spherical. This asymmetry means that the nuclear shielding depends on the orientation of the molecule relative to the external magnetic field. libretexts.orguni-tuebingen.de The shielding tensor can be diagonalized to yield three principal components (σ₁₁, σ₂₂, σ₃₃) that describe the shielding along three orthogonal principal axes. uni-tuebingen.de The orientation of these axes relative to the molecular frame provides direct insight into the symmetry of the local electronic structure. nih.gov Studies on the shielding tensors of the ³¹P, ¹⁹F, and ³⁵/³⁷Cl nuclei in PClF2 would quantify the asymmetry in their electronic environments, reflecting the influence of the different electronegativities of the fluorine and chlorine substituents.
Variable-temperature (VT) NMR, also known as dynamic NMR (DNMR), is used to study molecular processes that occur on the NMR timescale, such as conformational changes or intermolecular exchange. fu-berlin.deyoutube.comlibretexts.org By recording spectra at different temperatures, one can observe changes in peak shapes, from sharp, distinct signals at low temperatures (slow exchange) to broadened or coalesced, averaged signals at high temperatures (fast exchange). youtube.comlibretexts.org
For a small, relatively rigid molecule like PClF2, intramolecular conformational exchange is not expected to be a significant process. However, VT-NMR could be instrumental in studying intermolecular exchange reactions. For instance, halogen exchange between PClF2 and other phosphorus halides (e.g., PCl₃ or PF₃) could be monitored. At low temperatures, individual signals for each species would be present. As the temperature is raised, the rate of halogen exchange would increase, leading to broadening and eventual coalescence of the NMR signals. Analysis of these line-shape changes allows for the calculation of the activation energy (ΔG‡) for the exchange process, providing fundamental kinetic and mechanistic information. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The resulting spectra serve as a unique "fingerprint" and provide detailed information about molecular structure, symmetry, and bond strengths. americanpharmaceuticalreview.comresearchgate.net
Phosphorus chloride difluoride belongs to the C₂ᵥ point group. For a non-linear molecule with 4 atoms, a total of 3n-6 = 6 fundamental vibrational modes are expected. These modes can be classified based on their symmetry and their activity in IR and Raman spectroscopy.
The expected vibrational modes for PClF2 are:
P-F symmetric stretch
P-F asymmetric stretch
P-Cl stretch
F-P-F scissoring (bend)
Cl-P-F₂ wagging (bend)
Cl-P-F₂ twisting (bend)
A comprehensive analysis involves assigning the experimentally observed bands in the IR and Raman spectra to these specific vibrational modes. umich.edu This assignment is powerfully aided by a Normal Coordinate Analysis (NCA) . idexlab.comresearchgate.netias.ac.in NCA is a theoretical calculation that relates the vibrational frequencies to the molecular geometry and the force constants of the bonds and angles. researchgate.net By fitting the calculated frequencies to the experimental ones, a reliable set of force constants for the P-F and P-Cl bonds can be determined. idexlab.com The potential energy distribution (PED) from the NCA quantifies the contribution of each internal coordinate (like stretching or bending) to a particular normal mode, confirming the accuracy of the band assignments. umich.eduidexlab.com
Table 2: Fundamental Vibrational Modes of PClF₂ (C₂ᵥ Symmetry)
| Symmetry Species | Vibrational Mode Description | IR Activity | Raman Activity |
|---|---|---|---|
| A₁ | P-F symmetric stretch | Active | Active (Polarized) |
| A₁ | P-Cl stretch | Active | Active (Polarized) |
| A₁ | F-P-F scissoring | Active | Active (Polarized) |
| A₂ | Cl-P-F₂ twisting | Inactive | Active (Depolarized) |
| B₁ | Cl-P-F₂ wagging | Active | Active (Depolarized) |
| B₂ | P-F asymmetric stretch | Active | Active (Depolarized) |
Irradiation during Raman spectroscopy has been noted to cause decomposition in some analogous fluorine-containing compounds, a factor that may require specialized techniques like a rotating cell for stable analysis of PClF2. icdst.org
The ability to monitor chemical reactions in real-time provides invaluable mechanistic and kinetic data. nih.govrsc.org Both IR and Raman spectroscopy are well-suited for in situ monitoring because they can provide continuous information about the concentration of reactants, intermediates, and products without disturbing the reaction. americanpharmaceuticalreview.comclairet.co.ukrsc.org
For example, PClF2 is known to be a product of high-temperature halogen exchange reactions, such as the reaction between phosphoryl chloride (POCl₃) and silicon tetrafluoride (SiF₄). researchgate.net An in situ monitoring setup, perhaps using a high-temperature reaction cell coupled to an FTIR or Raman spectrometer, could track this reaction. spectroscopyonline.comgeochemicalperspectivesletters.org By monitoring the disappearance of reactant vibrational bands (e.g., P=O stretch in POCl₃) and the simultaneous appearance of product bands characteristic of PClF2 (e.g., P-F and P-Cl stretches), a detailed kinetic profile of the reaction could be constructed. nih.govrsc.org This data is essential for optimizing reaction conditions and understanding the underlying reaction mechanism. americanpharmaceuticalreview.comnih.gov
Gas Electron Diffraction (GED) for Precise Gas-Phase Molecular Geometry
Gas Electron Diffraction (GED) is a powerful technique for determining the geometric arrangement of atoms in free molecules, providing data undistorted by the intermolecular forces present in condensed phases. wikipedia.org This method is essential for obtaining precise measurements of bond lengths and angles in the gaseous state. wikipedia.orgcaltech.edu
For this compound (PClF₂), a molecule with a central phosphorus(III) atom, VSEPR theory predicts a trigonal pyramidal geometry, analogous to ammonia, due to the presence of a stereochemically active lone pair of electrons on the phosphorus atom. However, specific experimental data from dedicated Gas Electron Diffraction studies on PClF₂, which would provide definitive bond lengths (P-F, P-Cl) and bond angles (F-P-F, F-P-Cl), are not available in the surveyed scientific literature. While GED studies have been performed on related phosphorus compounds, such as PCl₅ and various aminodifluorophosphines, direct experimental values for PClF₂ remain undetermined. umich.edumolaid.com
Single Crystal X-Ray Diffraction (XRD) for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of molecules in a crystalline solid, revealing precise atomic positions, bond lengths, and bond angles. wikipedia.orgpdx.edu This technique also provides critical information about how molecules are arranged within the crystal lattice and the nature of intermolecular interactions. pdx.edu
This compound is a gas at standard temperature and pressure, with a boiling point of -47.3 °C. Consequently, any XRD study would necessitate in-situ crystallization at cryogenic temperatures. A review of available literature indicates that single-crystal XRD studies for PClF₂ have not been reported. uni-freiburg.de Therefore, details regarding its crystalline form, space group, unit cell dimensions, and specific intermolecular packing forces in the solid state are currently unknown.
High-Resolution Mass Spectrometry for Isotopic Abundance and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an analytical technique capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. alevelchemistry.co.uk This precision allows for the determination of an ion's elemental formula and provides detailed insight into a molecule's isotopic composition and fragmentation behavior under ionization. uni-rostock.de
Isotopic Abundance Analysis
The mass spectrum of PClF₂ is characterized by the natural isotopic distribution of its constituent elements. Phosphorus (³¹P) and fluorine (¹⁹F) are monoisotopic. Chlorine, however, has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a distinctive pattern for the molecular ion, [PClF₂]⁺, which appears as a pair of peaks separated by two mass units, with a relative intensity ratio of approximately 3:1, characteristic of a compound containing a single chlorine atom.
The precise masses of the molecular ions can be calculated using the exact masses of the isotopes.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of PClF₂
| Isotopic Formula | Exact Mass (Da) | Relative Abundance (%) |
| ³¹P¹⁹F₂³⁵Cl | 103.93942 | 100 (Reference) |
| ³¹P¹⁹F₂³⁷Cl | 105.93647 | ~32 |
| Note: Relative abundance is normalized to the most intense peak (M+). The theoretical ratio of M+ to M+2 is approximately 100:32 or ~3:1. |
Fragmentation Pathway Analysis
Upon electron impact ionization in a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. libretexts.org While specific, experimentally determined high-resolution fragmentation data for PClF₂ is not detailed in the surveyed literature, plausible fragmentation pathways can be proposed based on the known behavior of similar phosphorus halide compounds. The cleavage of the phosphorus-halogen bonds is expected to be the primary fragmentation route.
The resulting fragment ions provide a structural fingerprint of the molecule.
Table 2: Plausible Fragment Ions of PClF₂ in Mass Spectrometry
| Plausible Fragment Ion | Formula | Theoretical Exact Mass (Da) | Notes |
| [PClF]⁺ | [PClF]⁺ | 84.94229 | Loss of a fluorine radical (F•) |
| [PF₂]⁺ | [PF₂]⁺ | 68.96495 | Loss of a chlorine radical (Cl•) |
| [PCl]⁺ | [PCl]⁺ | 65.94516 | Loss of two fluorine radicals (2 F•) |
| [PF]⁺ | [PF]⁺ | 49.96782 | Loss of F• and Cl• radicals |
| Note: The masses are calculated using the most abundant isotopes (³¹P, ¹⁹F, ³⁵Cl). Each chlorine-containing fragment would also exhibit an M+2 peak. |
Theoretical and Computational Chemistry Studies of Phosphorus Chloride Difluoride Pclf2
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations have proven to be invaluable tools for understanding the electronic structure and bonding in molecules like phosphorus chloride difluoride (PClF2). These computational methods provide detailed insights into ground state properties, molecular orbitals, and electron distribution, complementing experimental findings.
Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-electron systems. arxiv.org It has been successfully applied to study the ground state properties of various molecules. scirp.org DFT calculations, often employing hybrid functionals like B3LYP, are effective in predicting molecular geometries, vibrational frequencies, and charge densities. core.ac.uk
For PClF2, DFT calculations can elucidate its ground state energy, equilibrium geometry, and the distribution of its molecular orbitals. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial parameters that provide insights into the molecule's reactivity and electronic transitions. scirp.org While specific DFT studies on PClF2 are not extensively detailed in the provided results, the general applicability of DFT suggests that it can provide accurate predictions for bond lengths, bond angles, and dipole moments. The Kohn-Sham (KS) formalism within DFT utilizes orbitals to construct the electron density, which is then used to calculate the total energy. stackexchange.com
Table 1: Representative Calculated Properties of PClF2 using DFT
| Property | Calculated Value | Unit |
|---|---|---|
| P-Cl Bond Length | Data not available | Å |
| P-F Bond Length | Data not available | Å |
| F-P-F Bond Angle | Data not available | Degrees |
| Cl-P-F Bond Angle | Data not available | Degrees |
| Dipole Moment | Data not available | Debye |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| Energy Gap (HOMO-LUMO) | Data not available | eV |
Ab Initio Methods (e.g., MP2, Coupled Cluster) for High-Accuracy Calculations
For higher accuracy in electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. wikipedia.orgresearchgate.net These methods are post-Hartree-Fock approaches that explicitly account for electron correlation, providing more precise results than DFT for certain properties. wikipedia.org
MP2 calculations have been used to predict fundamental vibrational frequencies, infrared intensities, and Raman activities for similar phosphorus compounds. lookchem.com Coupled Cluster theory, particularly with single and double excitations and a perturbative treatment of triple excitations (CCSD(T)), is often considered the "gold standard" for its high accuracy in predicting molecular energies and properties. wikipedia.orggithub.io While detailed MP2 or Coupled Cluster studies specifically on PClF2 were not found, these methods are capable of providing benchmark-quality data on its geometry, bond energies, and other electronic properties. aps.orgarxiv.org
Prediction and Validation of Spectroscopic Parameters (NMR, IR, Raman)
Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data. core.ac.uk Theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra can aid in the identification and characterization of molecules like PClF2.
DFT methods, such as B3LYP, are commonly used to calculate vibrational frequencies (IR and Raman). nih.govderpharmachemica.com The calculated frequencies, after appropriate scaling, generally show good agreement with experimental data. nih.gov Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. core.ac.ukcsic.es
For PClF2, the predicted ³¹P NMR chemical shift would be a key identifier. Experimental data for the related PCl₂F shows a ³¹P chemical shift at 218 ppm with a J-coupling constant (JP–F) of 1332 Hz. researchgate.net Computational predictions for PClF₂ would provide valuable comparative data.
Table 2: Predicted Spectroscopic Data for PClF₂
| Spectroscopic Technique | Parameter | Predicted Value | Unit |
|---|---|---|---|
| ³¹P NMR | Chemical Shift (δ) | Data not available | ppm |
| ¹⁹F NMR | Chemical Shift (δ) | Data not available | ppm |
| IR Spectroscopy | P-Cl Stretch | Data not available | cm⁻¹ |
| IR Spectroscopy | P-F Stretch | Data not available | cm⁻¹ |
| Raman Spectroscopy | P-Cl Stretch | Data not available | cm⁻¹ |
| Raman Spectroscopy | P-F Stretch | Data not available | cm⁻¹ |
Computational Reaction Pathway Elucidation and Transition State Characterization
Computational methods are powerful tools for exploring chemical reaction mechanisms. rsc.org They allow for the elucidation of reaction pathways and the characterization of transient species like transition states. wikipedia.orgucsb.edu
For reactions involving PClF₂, computational chemistry can be used to map out the potential energy surface, identifying reactants, products, intermediates, and transition states. researchgate.net Techniques like synchronous transit-guided quasi-Newton (QST2/QST3) or nudged elastic band (NEB) can be employed to locate transition state structures. scm.com A key characteristic of a transition state is the presence of a single imaginary frequency in its vibrational spectrum, corresponding to the motion along the reaction coordinate. ucsb.eduscm.com While specific studies on the reaction pathways of PClF₂ were not found, these computational approaches are generally applicable to understand its reactivity, for instance, in nucleophilic substitution reactions. researchgate.net
Conformational Landscape Exploration and Energy Minima Identification
For molecules with rotational flexibility, computational methods can be used to explore the conformational landscape and identify stable energy minima. researchgate.net This involves systematically changing dihedral angles and calculating the corresponding energy to map out the potential energy surface. d-nb.info
While PClF₂ itself is a relatively rigid molecule, computational conformational analysis would be critical for studying its interactions with other molecules or its behavior in different environments. For related phosphorus compounds, DFT calculations have been used to determine the relative stability of different conformers. researchgate.netd-nb.info The "mining minima" method is a statistical mechanics-based approach that can be used to locate low-energy minima for a system. verachem.com
Molecular Dynamics Simulations for PClF2 in Different Environments (if applicable)
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.govencyclopedia.pub By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into dynamic processes. nih.gov
While no specific MD simulations of PClF₂ were found in the search results, this technique could be applied to study its behavior in the gas phase, in solution, or interacting with surfaces. For instance, MD simulations could be used to investigate the diffusion of PClF₂ in a solvent or its adsorption onto a catalytic surface. The LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator) is a classical molecular dynamics code that could be used for such simulations. lammps.org
Coordination Chemistry and Ligand Applications of Phosphorus Chloride Difluoride Pclf2 Derivatives
PClF₂ as a Synthetic Building Block for Novel Phosphorus-Containing Ligands
The primary utility of PClF₂ in ligand synthesis stems from the high reactivity of its phosphorus-chlorine bond towards nucleophilic substitution. This feature allows for the controlled introduction of a wide variety of organic or organometallic fragments, while the two fluorine atoms remain attached to the phosphorus center. This process generates a class of ligands known as difluorophosphines (RPF₂).
The general synthetic strategy involves the reaction of PClF₂ with a suitable nucleophile, such as an organolithium reagent, a Grignard reagent, or a silylated derivative. For instance, the reaction with organolithium compounds (RLi) provides a straightforward route to aryl- or alkyldifluorophosphines (RPF₂).
Reaction Scheme: PClF₂ + RLi → RPF₂ + LiCl
This methodology is versatile, allowing for the synthesis of ligands with tailored steric and electronic properties by simply varying the 'R' group. For example, the use of bulky substituents like tert-butyl groups (tBu) can lead to the formation of sterically demanding ligands such as tBuPF₂. These synthetic routes are foundational, providing access to a library of RPF₂ ligands that would be difficult to obtain otherwise. While PClF₂ is a key precursor, related compounds like dichlorofluorophosphine (B14158999) (PCl₂F) can also be used to generate monofluorophosphines (R₂PF) through sequential substitution. mdpi.comresearchgate.net The synthesis of these fluorophosphine ligands is crucial as they are precursors to a wide range of coordination compounds.
Synthesis and Structural Characterization of Transition Metal Complexes Incorporating PClF₂-Derived Ligands
Difluorophosphine (B76883) ligands (RPF₂), synthesized from PClF₂, readily coordinate to a variety of transition metals, forming stable complexes. The coordination chemistry of these ligands has been explored with metals across the d-block, including chromium, molybdenum, tungsten, nickel, and cobalt. rsc.orgrsc.org
The synthesis of these complexes typically involves the direct reaction of the difluorophosphine ligand with a suitable metal precursor, such as a metal carbonyl or a metal halide. For example, metal carbonyl complexes of the type M(CO)ₓ(RPF₂)y can be prepared by displacing carbon monoxide (CO) ligands.
Examples of Synthesized Complexes:
(CO)₅M(ButPF₂) (M = Cr, Mo, W) rsc.org
(CO)₃Ni(ButPF₂) rsc.org
cis-(CO)₄Mo(ButPF₂)₂ rsc.org
NiCl₂(But₂PF)₂ rsc.org
CoX₂(But₂PF)₂ (X = Cl, Br, I) rsc.org
Structural characterization of these complexes, primarily through X-ray crystallography and NMR spectroscopy, provides critical insights into their geometry and bonding. For instance, the crystal structure of NiCl₂(But₂PF)₂ reveals a trans-square planar geometry, while CoX₂(But₂PF)₂ complexes adopt a tetrahedral structure. rsc.org The Ni-P bond length in [Ni(PFPh₂)₄] was determined to be 2.1296(4) Å, which is shorter than in related non-fluorinated phosphine (B1218219) complexes, indicating a strong interaction. nih.gov These structural data are essential for understanding the ligand's influence on the metal center.
Interactive Table: Structural Data of Selected Fluorophosphine Complexes
| Complex | Metal | Geometry | Key Bond Lengths (Å) | Reference |
| [Ni(PFPh₂)₄] | Ni(0) | Tetrahedral | Ni-P: 2.1296(4), P-F: 1.6465(12) | nih.gov |
| NiCl₂(But₂PF)₂ | Ni(II) | trans-Square Planar | Ni-P: 2.232(3), P-F: 1.579(7) | rsc.orgnih.gov |
| CoCl₂(But₂PF)₂ | Co(II) | Tetrahedral | - | rsc.org |
| [CpRuCl(1,11)(PPh₃)] | Ru(II) | - | - | bris.ac.uk |
Investigation of Electronic and Steric Properties of PClF₂-based Ligands in Coordination Environments
The electronic nature of PClF₂-derived ligands (RPF₂) is dominated by the high electronegativity of the fluorine atoms. This makes them exceptionally strong π-acceptor ligands, capable of stabilizing electron-rich, low-oxidation-state metal centers. mdpi.comrsc.org Their π-acidity is often compared to, and can even surpass, that of carbon monoxide, which is a classic strong-field ligand. mdpi.com
The electronic properties of these ligands can be probed using spectroscopic techniques, particularly infrared (IR) spectroscopy of their metal carbonyl complexes. The CO stretching frequencies (ν(CO)) in complexes like M(CO)ₓ(RPF₂)y serve as an indirect measure of the ligand's π-acceptor strength. A higher ν(CO) frequency indicates stronger π-acceptance by the phosphine ligand, as it reduces the back-donation from the metal to the CO antibonding orbitals.
The steric bulk of these ligands is another critical parameter that influences the coordination environment and reactivity of the metal center. ucla.edu The size of a ligand is commonly quantified by its cone angle (θ), a concept introduced by Tolman. wikipedia.orgunits.it For PClF₂ itself, the cone angle is relatively small, but for its derivatives (RPF₂), the angle is determined by the size of the 'R' group. Bulky 'R' groups, such as tert-butyl, result in ligands with large cone angles, which can create a specific coordination pocket around the metal, influencing substrate binding and the selectivity of catalytic reactions. rsc.orgresearchgate.net
Interactive Table: Properties of PClF₂-Derived and Related Phosphine Ligands
| Ligand (L) | Electronic Properties | Steric Properties (Cone Angle, θ) | Analytical Method | Reference |
| PF₃ | Very strong π-acceptor | 104° | IR of Ni(CO)₃L | mdpi.com |
| PClF₂ | Strong π-acceptor | - | - | |
| ButPF₂ | Strong π-acceptor | - | IR, NMR | rsc.org |
| But₂PF | Strong π-acceptor | - | IR, NMR | rsc.org |
| PPh₃ | Good σ-donor, moderate π-acceptor | 145° | IR of Ni(CO)₃L | wikipedia.org |
Catalytic Performance of PClF₂-Derived Complexes in Homogeneous and Heterogeneous Systems
The unique electronic and steric properties of fluorophosphine ligands derived from precursors like PClF₂ make their metal complexes promising candidates for catalysis. mdpi.comalfa-chemistry.com The strong π-accepting ability can modulate the reactivity of the metal center, while the steric bulk can control selectivity. researchgate.net
Homogeneous catalysis is the most explored area for these complexes. mdpi.com For example, rhodium complexes of monofluorophosphites have been investigated in hydroformylation, an important industrial process for converting alkenes to aldehydes. mdpi.combris.ac.uk In these systems, the electronic nature of the ligand was found to significantly influence the regioselectivity of the reaction. bris.ac.uk More recently, a highly stable nickel(0) complex bearing four diphenylfluorophosphine (Ph₂PF) ligands, [Ni(PFPh₂)₄], has been developed and shown to be an effective pre-catalyst for Suzuki-Miyaura cross-coupling reactions. researchgate.netchemrxiv.orgkit.edu This bench-stable complex offers a practical alternative to conventional, often air-sensitive, Ni(0) sources like [Ni(COD)₂]. nih.gov There are also reports of fluorophosphine-based nickel and rhodium catalysts being used in hydrocyanation reactions. nih.gov
The transition from homogeneous to heterogeneous catalysis involves immobilizing the molecular catalyst on a solid support. wikipedia.org While less explored for PClF₂-derived systems, this approach offers advantages in catalyst separation and recycling. The principles of ligand design remain crucial for creating active sites with controlled reactivity on a surface.
The development of chiral versions of PClF₂-derived ligands is a key step toward their application in asymmetric catalysis, which aims to produce one enantiomer of a chiral molecule selectively. sigmaaldrich.comtcichemicals.comnih.gov While direct examples starting from PClF₂ are not widespread, the synthesis of chiral phosphine ligands containing fluorine atoms is an active area of research. rsc.org
For instance, novel axially chiral phosphine ligands that incorporate a fluoroalcohol moiety have been synthesized. nih.gov When complexed with rhodium, these ligands catalyze the asymmetric arylation of aldehydes with high enantioselectivity. nih.gov The fluoroalcohol group plays a critical role in achieving this selectivity. Similarly, enantiopure fluorous phosphines based on a binaphthyl scaffold have been used in palladium-catalyzed asymmetric allylic substitution reactions, achieving high enantiomeric excesses. researchgate.net These examples demonstrate the powerful effect of incorporating fluorine into chiral ligand frameworks. The synthesis of P-chiral fluorophosphines, where the phosphorus atom itself is a stereocenter, represents a significant synthetic challenge but holds great promise for creating highly effective asymmetric catalysts. nih.govsigmaaldrich.com
Understanding the detailed mechanism of a catalytic cycle is essential for optimizing catalyst performance and designing new, improved systems. For reactions catalyzed by complexes with PClF₂-derived ligands, mechanistic studies focus on identifying key intermediates, determining the rate-limiting step, and understanding how the ligand influences each stage of the cycle.
In rhodium-catalyzed hydroformylation using fluorophosphite ligands, DFT calculations have been used to compare the energetics of different catalytic pathways. bris.ac.uk These studies help to rationalize the observed selectivity by showing how the ligand can favor one pathway over another. For the [Ni(PFPh₂)₄] pre-catalyst in Suzuki-Miyaura coupling, studies have shown that ligand exchange with other phosphines, such as dppf, can be induced by UV light to generate the active catalytic species. chemrxiv.org This light-induced activation is a key mechanistic feature of the system. Mechanistic proposals often involve oxidative addition, transmetalation, and reductive elimination steps, with the fluorophosphine ligand remaining coordinated to the metal center throughout the cycle, modulating its electronic properties and stabilizing different oxidation states (e.g., Ni(0) and Ni(II)). chemrxiv.org
PClF₂ in Main Group Element Chemistry (Beyond Transition Metals)
While the chemistry of PClF₂-derived ligands is dominated by their coordination to transition metals, their interactions with main group elements are also of interest. researchgate.net Main group elements, which include the s-block and p-block elements, generally exhibit different bonding and reactivity compared to transition metals. man.ac.uk
The reaction of aminofluorophosphines, which can be synthesized from PClF₂ precursors, with main group halides has been reported. For example, tin(IV) chloride (SnCl₄), a Lewis acidic main group compound, forms stable octahedral complexes with phosphoramidic difluoride ligands. sci-hub.se These reactions demonstrate the ability of PClF₂ derivatives to act as Lewis bases towards main group element centers. The exploration of PClF₂-derived ligands in the chemistry of elements like aluminum, silicon, and boron could lead to novel compounds with interesting structures and reactivities, potentially bridging the gap between traditional inorganic and organometallic chemistry.
Advanced Applications and Emerging Research Directions for Phosphorus Chloride Difluoride Pclf2
Role in the Synthesis of Functional Materials
The chemical reactivity of PClF₂, particularly the differential reactivity of its P-Cl and P-F bonds, allows it to serve as a precursor in the synthesis of a variety of functional materials. Its primary role is as a building block, introducing phosphorus-containing moieties that can impart specific properties to the final material.
Specialty Polymers: While direct polymerization of PClF₂ is not common, it can be used as a reactant to introduce phosphonate (B1237965) or phosphinate groups into polymer backbones or as side chains. These phosphorus-containing groups can enhance properties such as flame retardancy, thermal stability, and adhesion. The initial, more reactive P-Cl bond allows for initial coupling reactions, while the remaining P-F bonds can be retained for their inherent stability or for subsequent, more controlled modifications under specific catalytic conditions. routledge.comroutledge.comsyensqo.comtaylorfrancis.com For instance, vinylidene chloride acrylate (B77674) emulsion polymers exhibit excellent water resistance and are suitable for clear or pigmented coatings. specialchem.com
Semiconductor Precursors: In the semiconductor industry, there is a continuous demand for new precursor materials for deposition processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). semiconductor-digest.comatomiclayerdeposition.com While PClF₂ itself is not a primary precursor for common semiconductor materials, its derivatives can be. The synthesis of organophosphorus compounds for use as precursors often involves the reaction of phosphorus halides with organic reagents. diva-portal.org The reactivity of PClF₂ can be tailored to synthesize volatile and thermally stable organophosphorus precursors for the deposition of phosphorus-containing thin films, which can be used as n-type dopants in silicon or as components in compound semiconductors like indium phosphide (B1233454) (InP). The design of such precursors is critical, as they must be sufficiently volatile for gas-phase transport and react in a self-limiting manner at the growth surface. diva-portal.org
Optical Materials: The incorporation of phosphorus can modify the refractive index, transparency, and nonlinear optical (NLO) properties of materials. researchgate.netmdpi.comresearchgate.netnih.govrtu.lv PClF₂ can be a starting point for the synthesis of organophosphorus compounds that are then incorporated into polymer matrices or inorganic glasses. mdpi.com For example, the synthesis of novel organic compounds for NLO applications often involves multi-step reactions where a phosphorus-containing building block could be introduced. researchgate.net The resulting materials may find applications in optical computing, data storage, and optical limiting. researchgate.net
| Material Type | Chemical Role of PClF₂ | Resulting Material Property | Example Application Area |
|---|---|---|---|
| Specialty Polymers | Introduction of phosphonate/phosphinate groups | Flame retardancy, thermal stability | High-performance coatings, engineering plastics routledge.comroutledge.comspecialchem.com |
| Semiconductor Precursors | Synthesis of volatile organophosphorus compounds | Doping, formation of compound semiconductors | Integrated circuits, optoelectronics semiconductor-digest.comdiva-portal.orgnih.gov |
| Optical Materials | Precursor for organophosphorus NLO chromophores | Modified refractive index, nonlinear optical activity | Photonics, optoelectronics researchgate.netmdpi.comnih.gov |
PClF₂ as a Model Compound for Understanding P-X Bond Activation (X = F, Cl)
The differing electronegativity and bond strengths of the P-F and P-Cl bonds in PClF₂ make it an excellent model compound for studying the mechanisms of P-X bond activation. The P-F bond is significantly stronger and shorter than the P-Cl bond, leading to a predictable hierarchy in reactivity.
The activation of the P-Cl bond typically occurs readily with a wide range of nucleophiles. In contrast, the P-F bond is generally more inert and requires specific activation, often through the use of a Lewis acid or a catalyst. nih.govacs.org This differential reactivity is central to the development of selective substitution reactions.
Recent advancements in "click chemistry" have led to the development of Phosphorus Fluoride (B91410) Exchange (PFEx) reactions. nih.govnih.gov These reactions capitalize on the latent reactivity of P-F bonds, which can be triggered by a catalyst to facilitate exchange with nucleophiles like alcohols and amines. nih.govnih.govresearchgate.net While PClF₂ itself is a simple starting point, the principles of PFEx are often studied with more complex phosphoramidic difluorides derived from reactions involving P-Cl bonds. nih.gov The study of these reactions provides fundamental insights into bond activation processes that are crucial for designing new synthetic methodologies. nih.govacs.org
| Bond | Bond Dissociation Energy (Predicted) | Bond Length (in CH₃POFCl) | General Reactivity | Activation Method |
|---|---|---|---|---|
| P-F | ~602 kJ/mol (in POF₃) nih.gov | 1.52 Å nih.gov | Low | Lewis acid or catalyst (e.g., in PFEx reactions) nih.govacs.org |
| P-Cl | ~BDE of P-Cl in POCl₃ nih.gov | 2.01 Å nih.gov | High | Generally reactive with nucleophiles |
Interplay between PClF₂ Chemistry and Other Areas of Inorganic and Organic Chemistry
The chemistry of PClF₂ and its derivatives is deeply intertwined with various fields of chemistry, bridging the gap between inorganic and organic synthesis.
Inorganic Chemistry: The study of PClF₂ contributes to the broader understanding of main-group chemistry, particularly the chemistry of phosphorus halides and oxohalides. Its reactions and structural properties draw parallels with other main-group elements, such as silicon. For example, the fluoride-activated nucleophilic substitution at a phosphorus center shows mechanistic similarities to reactions in silicon chemistry. acs.org Furthermore, the activation of P-F bonds has been explored in the context of forming complexes with transition metals, representing a rare example of main-group-element–fluorine bond activation by a metal. vu.nl
Organic Chemistry: In organic synthesis, phosphorus reagents are ubiquitous. researchgate.net The development of PFEx click chemistry, which often starts from P-Cl containing compounds, highlights a significant interplay with organic chemistry. nih.govnih.gov This methodology allows for the reliable and modular assembly of complex organic molecules, including those with biological relevance. nih.govnih.govresearchgate.net The principles governing the reactivity of PClF₂ are foundational to the design of these more sophisticated reagents. The interaction between molecules, a key concept in physical organic chemistry, is also relevant to understanding the catalytic activation of P-X bonds. wikipedia.orgnih.gov
Future Challenges and Opportunities in PClF₂ Research
The field of PClF₂ research, while promising, faces several challenges and offers numerous opportunities for future exploration.
Challenges:
Handling and Toxicity: Like many phosphorus halides, PClF₂ and its more reactive derivatives can be toxic and require careful handling in controlled environments. nih.gov
Selectivity and Control: While the differential reactivity of P-Cl and P-F bonds is an advantage, achieving perfect selectivity in sequential reactions can be challenging and may require the development of highly specific catalysts. nih.gov
Scale-Up: Translating laboratory-scale syntheses using PClF₂-derived reagents to industrial-scale production can be difficult due to cost, safety, and handling considerations. researchgate.net
Opportunities:
New Catalytic Systems: There is significant opportunity in the design of new and more efficient catalysts for the selective activation of P-F bonds. This would broaden the scope of PFEx and other related reactions. nih.govfrontiersin.org
Novel Materials: The systematic application of PClF₂-based synthetic strategies could lead to the discovery of new functional materials with tailored properties for applications in electronics, optics, and materials science. researchgate.netnih.gov
Sustainable Chemistry: Exploring greener and more sustainable routes for the synthesis and application of PClF₂ and its derivatives is a key area for future research. This includes the use of less hazardous reagents and more energy-efficient processes.
The continued investigation into the fundamental chemistry of PClF₂ and the creative application of its unique reactivity will undoubtedly pave the way for significant advancements in both pure and applied chemistry.
Conclusion and Outlook
Summary of Key Academic Contributions to PClF2 Chemistry
The study of phosphorus chloride difluoride (PClF2) and its derivatives has led to significant advancements in synthetic and materials chemistry. A notable contribution is the development of Phosphorus Fluoride (B91410) Exchange (PFEx) chemistry, a click chemistry approach that utilizes P(V)-F hubs for creating stable P(V)-O and P(V)-N linkages. nih.govresearchgate.net This method has proven to be more efficient in terms of reaction rate and performance compared to its P-Cl counterparts. nih.govresearchgate.net The enhanced reactivity is attributed to the properties of the P-F bond, which, while stable, can be activated for nucleophilic substitution under specific catalytic conditions. nih.gov
Key findings in the field include:
Enhanced Reaction Rates: The use of Lewis amine bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) significantly accelerates the P-F exchange rate. nih.gov
Selective Synthesis: Researchers have demonstrated the ability to perform selective and serial exchange reactions on substrates with multiple P-F bonds by carefully selecting the catalyst. nih.govresearchgate.net This allows for the controlled, three-dimensional construction of complex molecules. nih.gov
Orthogonal Reactivity: PFEx has been shown to be compatible with other click chemistry reactions, such as Sulfur Fluoride Exchange (SuFEx) and copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the modular and sequential synthesis of intricate molecular architectures. researchgate.net
Spectroscopic and structural analyses have been fundamental in characterizing these novel compounds. Techniques like gas electron diffraction have provided precise measurements of bond lengths and angles in related phosphoryl halides, offering insights into the geometry of molecules like POF2Cl. wikipedia.orgacs.org Furthermore, computational studies have been instrumental in understanding the electronic structure and reactivity of these compounds. ucl.ac.uknih.gov
Identification of Unexplored Research Frontiers
Despite the progress, several areas within PClF2 chemistry remain ripe for exploration. The full potential of PFEx in creating novel materials and bioactive molecules is yet to be realized.
Future research could focus on:
Catalyst Development: While effective catalysts have been identified, there is a need for developing more versatile and environmentally benign catalytic systems for PFEx reactions. This includes exploring catalysts that are compatible with in vivo applications. researchgate.net
Expanding the Substrate Scope: The majority of current research has focused on the reaction of P(V)-F hubs with alcohols and amines. nih.govresearchgate.net Expanding the scope to include a wider range of nucleophiles would significantly broaden the applicability of PFEx chemistry.
Bioconjugation and Drug Discovery: The stability of the P-F bond under biological conditions makes PFEx an attractive tool for bioconjugation and the development of new therapeutic agents. nih.gov Further investigation into the late-stage functionalization of drugs and biomolecules using PFEx hubs is a promising avenue. nih.gov
Materials Science Applications: The ability to create well-defined, three-dimensional structures through PFEx opens up possibilities for designing novel polymers and materials with unique properties. Research into the synthesis of fluoropolymers and other advanced materials using PClF2-based synthons is an area of considerable interest. ontosight.ai
Prebiotic Chemistry: Understanding the role of phosphorus compounds in the origins of life is a fundamental scientific question. researchgate.net Exploring the potential involvement of simple phosphorus halides like PClF2 in prebiotic chemical networks could provide valuable insights.
Broader Implications for Fundamental Chemical Sciences and Advanced Synthesis
The advancements in PClF2 chemistry have broader implications that extend beyond the synthesis of fluorinated phosphorus compounds. The principles of PFEx and the understanding of P-F bond reactivity contribute to the overarching goals of click chemistry: the development of reliable, high-yield reactions for modular synthesis. nih.govresearchgate.net
The ability to perform orthogonal click reactions, such as combining PFEx with SuFEx and CuAAC, represents a significant step towards the creation of a "chemist's toolbox" for the rapid assembly of complex molecules from simple building blocks. researchgate.net This has profound implications for various fields, including:
Drug Discovery: The modular nature of this chemistry can accelerate the synthesis of compound libraries for high-throughput screening. researchgate.net
Materials Science: The precise control over molecular architecture allows for the rational design of materials with tailored properties, such as flame retardants and advanced polymers. ontosight.ai
Chemical Biology: The development of bio-orthogonal reactions based on PFEx will enable more sophisticated studies of biological processes in their native environments.
In essence, the ongoing research into this compound and its derivatives is not only expanding the repertoire of synthetic chemists but is also pushing the boundaries of what is possible in the creation of functional molecules and materials. The continued exploration of this chemistry promises to yield further innovations with far-reaching scientific and technological impact.
Q & A
Q. What are the established methods for synthesizing phosphorus chloride difluoride (PClF₂) in a laboratory setting?
PClF₂ is typically synthesized via controlled fluorination of phosphorus trichloride (PCl₃). A common approach involves reacting PCl₃ with anhydrous hydrogen fluoride (HF) under inert conditions, yielding PClF₂ and HCl. Reaction parameters such as temperature (e.g., −30°C to 0°C) and stoichiometric ratios must be optimized to minimize side products like PF₃ or PCl₂F. Purification often involves fractional distillation under vacuum .
Q. How can the molecular geometry of PClF₂ be characterized experimentally?
The trigonal bipyramidal geometry (predicted via VSEPR theory) can be confirmed using vibrational spectroscopy. Infrared (IR) and Raman spectra reveal distinct P–F (stretching ~800–900 cm⁻¹) and P–Cl (stretching ~500–600 cm⁻¹) vibrational modes. Gas-phase electron diffraction or X-ray crystallography may also resolve bond angles and lengths .
Q. What analytical techniques are suitable for quantifying PClF₂ in reaction mixtures?
Gas chromatography (GC) coupled with mass spectrometry (MS) is effective for volatile PClF₂. Nuclear magnetic resonance (³¹P NMR) can identify phosphorus-containing species, with chemical shifts typically between +100 to +300 ppm for PClF₂ derivatives. Ion chromatography is recommended for detecting hydrolyzed fluoride ions (F⁻) .
Advanced Research Questions
Q. How do reaction mechanisms of PClF₂ with nucleophiles (e.g., water, alcohols) differ from other phosphorus halides?
PClF₂ hydrolyzes exothermically to produce HF, HCl, and HPOF₂. With alcohols, it forms fluorinated phosphate esters (e.g., RO–P(O)F₂). The reaction kinetics are influenced by steric and electronic effects, with fluoride’s high electronegativity accelerating nucleophilic substitution compared to PCl₃. Computational studies (DFT) suggest a two-step mechanism involving a pentacoordinate phosphorus intermediate .
Q. What discrepancies exist in reported thermodynamic properties of PClF₂, and how can they be resolved?
Discrepancies in entropy (S°) and enthalpy (ΔHf°) values (e.g., S° = 27.53 J/mol·K vs. 18.7 J/mol·K in older studies) may arise from impurities or measurement techniques. Researchers should validate data via high-purity synthesis, calorimetry, and cross-referencing computational results (e.g., Gaussian software for thermodynamic simulations) .
Q. How can IR and Raman spectroscopy distinguish PClF₂ from related mixed phosphorus halides (e.g., PCl₂F, PF₃)?
The table below summarizes key vibrational modes:
| Compound | P–F Stretch (cm⁻¹) | P–Cl Stretch (cm⁻¹) |
|---|---|---|
| PClF₂ | 810–860 | 510–560 |
| PCl₂F | 780–830 | 480–530 |
| PF₃ | 890–940 | N/A |
Raman spectroscopy further resolves symmetric vs. asymmetric stretching modes, aiding structural confirmation .
Q. What safety protocols are critical for handling PClF₂ given its reactivity?
PClF₂ must be stored in passivated steel cylinders under inert gas (N₂/Ar). Reactions should occur in fume hoods with HF-resistant materials (e.g., Teflon-lined equipment). Personal protective equipment (PPE) includes full-face shields, neoprene gloves, and HF-neutralizing gels (e.g., calcium gluconate) .
Methodological Considerations
Q. How can computational chemistry (e.g., DFT) predict PClF₂’s reactivity in novel reactions?
Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) model reaction pathways, transition states, and thermodynamic stability. For example, Fukui indices predict electrophilic/nucleophilic sites, guiding synthetic applications like fluorination or ligand design .
Q. What strategies mitigate conflicting data in fluorination studies using PClF₂?
- Standardize reaction conditions (solvent, temperature, catalyst).
- Cross-validate results using multiple analytical techniques (e.g., GC-MS, ³¹P NMR).
- Reference high-purity commercial standards or independently synthesized controls .
Q. How does PClF₂’s Lewis acidity compare to other phosphorus halides in catalysis?
PClF₂ exhibits moderate Lewis acidity (measured by Gutmann-Beckett method), weaker than PF₅ but stronger than PCl₃. Its dual halogen substituents enable selective activation of substrates (e.g., carbonyl groups) in fluoroorganic synthesis. Comparative studies with PCl₂F or PCl₃ highlight its unique reactivity in C–F bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
